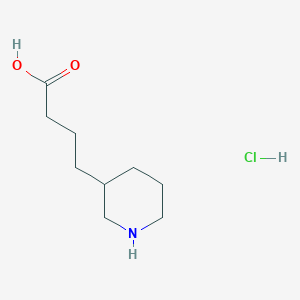4-(Piperidin-3-yl)butanoic acid hydrochloride
CAS No.:
Cat. No.: VC18092242
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H18ClNO2 |
|---|---|
| Molecular Weight | 207.70 g/mol |
| IUPAC Name | 4-piperidin-3-ylbutanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H17NO2.ClH/c11-9(12)5-1-3-8-4-2-6-10-7-8;/h8,10H,1-7H2,(H,11,12);1H |
| Standard InChI Key | UUVGGAMIQBUQLD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CNC1)CCCC(=O)O.Cl |
Introduction
Chemical and Physical Properties
4-(Piperidin-3-yl)butanoic acid hydrochloride has a molecular formula of and a molecular weight of 207.7 g/mol. Key properties include:
| Property | Value |
|---|---|
| Melting Point | 113–117°C |
| Boiling Point | 344.3°C at 760 mmHg |
| Solubility | Water, ethanol |
| Appearance | White crystalline solid |
| Storage Conditions | Sealed, dry, room temperature |
The compound’s structure features a piperidine ring substituted at the 3-position with a butanoic acid chain, protonated as a hydrochloride salt. This configuration facilitates interactions with biological targets, particularly in the central nervous system .
Synthesis and Industrial Production
The synthesis typically involves multi-step reactions starting from piperidine precursors. One method includes:
-
Hydrogenation: Reduction of 3-(3-pyridyl)acrylic acid using rhodium or palladium catalysts under hydrogen.
-
Functionalization: Introduction of the butanoic acid group via coupling reactions .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride form .
Industrial-scale production optimizes these steps for purity (>97%) and yield. For example, a patent describes using acetonitrile as a solvent and lithium hydroxide for hydrolysis, ensuring minimal impurities .
Applications in Pharmaceutical Research
Neuropharmacology
The compound’s structural similarity to GABAergic agents enables modulation of neurotransmitter systems. Studies suggest it interacts with GABA receptors, potentially influencing mood and cognition . In vitro assays demonstrate inhibitory effects on NLRP3 inflammasome, reducing IL-1β release in macrophages .
Enzyme Inhibition
4-(Piperidin-3-yl)butanoic acid hydrochloride is a precursor in synthesizing FK866, a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD biosynthesis . This application is critical in cancer research, where NAD depletion induces apoptosis in malignant cells .
Proteomics and Drug Delivery
The compound serves as a linker in slow-release drug formulations, enhancing pharmacokinetics. Its carboxylic acid group allows conjugation with active pharmaceutical ingredients (APIs), improving solubility and stability .
Biological Activity and Mechanism
NLRP3 Inflammasome Inhibition
In THP-1 cells, derivatives of this compound reduced ATP-induced pyroptosis by 40–60% at 10 µM, attributed to competitive binding at the NLRP3 ATPase domain . Molecular dynamics simulations suggest interactions with the NACHT domain, stabilizing the inactive conformation .
Structural Analogs and SAR
Modifying the piperidine or butanoic acid moieties alters activity:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume